molecular formula C23H19ClN4O4 B2949168 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 923166-02-3

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2949168
CAS No.: 923166-02-3
M. Wt: 450.88
InChI Key: NSYDEVAARKDAGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving 2-amino-nicotinonitriles with carbonyls .

Biochemical Analysis

Biochemical Properties

2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are crucial for cell signaling and growth. The compound also interacts with extracellular regulated protein kinases (ERK), phosphatidylinositol-3 kinase (PI3K), and mammalian target of rapamycin (mTOR), affecting multiple signaling pathways . These interactions suggest its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. It influences cell proliferation, apoptosis, and differentiation by altering the activity of key signaling molecules such as ERK and PI3K . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies are necessary to further understand its long-term effects and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its efficacy and toxicity, making it crucial to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution affects its therapeutic efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, affecting its overall biological activity.

Properties

CAS No.

923166-02-3

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.88

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-18-5-2-4-17(12-18)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-15-7-9-16(24)10-8-15/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

NSYDEVAARKDAGV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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